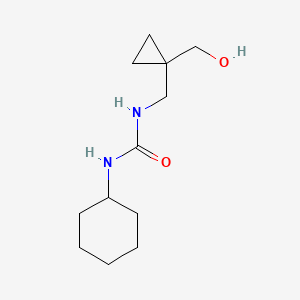![molecular formula C14H11ClN4O B2687721 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034339-02-9](/img/structure/B2687721.png)
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry
Mécanisme D'action
Target of Action
The compound “1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” contains a pyrazolo[1,5-a]pyridine moiety . Pyrazolo[1,5-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
The functionalization of pyrazolo[1,5-a]pyridines has been achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Compounds containing the pyrazolo[1,5-a]pyridine moiety are known to be involved in a wide range of applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the 2-chlorophenyl group. One common method involves the cyclocondensation of appropriate starting materials under controlled conditions. For instance, the reaction between 2-chlorobenzoyl chloride and pyrazolo[1,5-a]pyridine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ureas .
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]quinoxalin-4(5H)-ones: These compounds share a similar pyrazolo[1,5-a] core but differ in their substituents and biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds also feature the pyrazolo[1,5-a] structure but have different functional groups and applications.
Uniqueness
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-12-3-1-2-4-13(12)18-14(20)17-10-6-8-19-11(9-10)5-7-16-19/h1-9H,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYNHTNAOANTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC3=CC=NN3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2687638.png)
![4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole](/img/structure/B2687641.png)

![2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687644.png)

![3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B2687649.png)
![N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2687652.png)


![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2687656.png)


![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2687660.png)

